molecular formula C26H17ClN7Na3O10S3 B1210160 C.I. Reactive Red 24 CAS No. 70210-20-7

C.I. Reactive Red 24

Cat. No. B1210160
CAS RN: 70210-20-7
M. Wt: 788.1 g/mol
InChI Key: JGIGXKSJLSQJGQ-UHFFFAOYSA-K
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Description

Synthesis Analysis

C.I. Reactive Red 24 is synthesized through complex chemical processes that involve the coupling of diazo compounds with phenolic or naphthol compounds. The synthesis is highly dependent on the conditions such as pH, temperature, and the presence of catalysts, which can significantly affect the yield and purity of the dye.

Molecular Structure Analysis

The molecular structure of C.I. Reactive Red 24 includes azo groups (-N=N-) that are responsible for its color. The structure is stabilized by the presence of sulfonate groups, which make the dye soluble in water, facilitating its application in dyeing processes.

Chemical Reactions and Properties

C.I. Reactive Red 24 undergoes various chemical reactions, including hydrolysis, which affects its stability and fixation to textile fibers. The hydrolysis kinetics of C.I. Reactive Red 24 have been studied, showing that the reaction rate increases with temperature and pH, indicating a higher rate of hydrolysis at alkaline conditions and elevated temperatures​​.

Physical Properties Analysis

The physical properties of C.I. Reactive Red 24, such as solubility in water, are influenced by its molecular structure. The sulfonate groups increase its solubility, making it effective for use in aqueous dyeing processes. However, factors like salt concentration can affect its aggregation and, consequently, its dyeing performance.

Chemical Properties Analysis

C.I. Reactive Red 24 exhibits strong affinity to textile fibers, facilitated by its reactive groups that form covalent bonds with the fiber molecules. The dye's fixation and exhaustion rates are crucial for its application, affecting the dyeing quality and environmental impact due to the release of unreacted dye into wastewater​​.

References (Sources)

Scientific Research Applications

Hydrolysis Kinetics

A study by Shao Jian-zhong (2004) focused on the hydrolysis kinetics of C.I. Reactive Red 24 using reverse phase High-Performance Liquid Chromatography (HPLC). The research showed that the hydrolysis was a one-class reaction, with the hydrolysis rate increasing significantly with the rise in pH and temperature (Shao Jian-zhong, 2004).

Electrochemical Degradation

The electrochemical degradation of C.I. Reactive Red 195, a related dye, was investigated by Shuang Song et al. (2010) on Ti/SnO2–Sb/PbO2 electrodes. This study is relevant due to its focus on the degradation mechanisms of reactive red dyes in aqueous solutions, which can provide insights into the behavior of C.I. Reactive Red 24 (Shuang Song et al., 2010).

Adsorption Behavior

Y. Al-Degs et al. (2008) explored the adsorption behavior of various reactive dyes, including C.I. Reactive Red 4, on activated carbon. This study provides valuable information on the adsorption capacity and behavior of similar reactive red dyes, which may be extrapolated to C.I. Reactive Red 24 (Y. Al-Degs et al., 2008).

Extraction from Water

K. Schramm et al. (1988) developed a method for extracting C.I. Reactive Red 4 and its derivatives from water, using cyclohexanol and HPLC separation. This method could potentially be applicable to C.I. Reactive Red 24 for water purification or analytical purposes (K. Schramm et al., 1988).

Safety And Hazards

While specific safety and hazard information for C.I. Reactive Red 24 is not provided in the sources, it’s generally recommended to avoid breathing in dust or vapors, avoid contact with skin and eyes, and use personal protective equipment when handling chemical substances like this .

properties

IUPAC Name

trisodium;5-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN7O10S3.3Na/c1-34(15-7-3-2-4-8-15)26-30-24(27)29-25(31-26)28-18-13-16(45(36,37)38)11-14-12-20(47(42,43)44)22(23(35)21(14)18)33-32-17-9-5-6-10-19(17)46(39,40)41;;;/h2-13,35H,1H3,(H,36,37,38)(H,39,40,41)(H,42,43,44)(H,28,29,30,31);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGIGXKSJLSQJGQ-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=NC(=NC(=N2)NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C(=C4O)N=NC5=CC=CC=C5S(=O)(=O)[O-])S(=O)(=O)[O-])Cl.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17ClN7Na3O10S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30890052
Record name 2,7-Naphthalenedisulfonic acid, 5-[[4-chloro-6-(methylphenylamino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[2-(2-sulfophenyl)diazenyl]-, sodium salt (1:3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30890052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

788.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

C.I. Reactive Red 24

CAS RN

70210-20-7, 12238-00-5
Record name Reactive Red 24
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070210207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Naphthalenedisulfonic acid, 5-[[4-chloro-6-(methylphenylamino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[2-(2-sulfophenyl)diazenyl]-, sodium salt (1:3)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,7-Naphthalenedisulfonic acid, 5-[[4-chloro-6-(methylphenylamino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[2-(2-sulfophenyl)diazenyl]-, sodium salt (1:3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30890052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trisodium 5-[[4-chloro-6-(methylphenylamino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulphonatophenyl)azo]naphthalene-2,7-disulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.631
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,7-Naphthalenedisulfonic acid, 5-[[4-chloro-6-(methylphenylamino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[2-(2-sulfophenyl)diazenyl]-, sodium salt (1:3)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
118
Citations
J Wang, X Wang - Water Science and Technology, 2020 - iwaponline.com
… formula of CI Reactive Red 24 is … CI Reactive Red 24 was chosen as the dye pollutant in the present study. The effect of the catalytic system on the decolorization of CI Reactive Red 24 …
Number of citations: 2 iwaponline.com
G Guo, X Zhu, F Shi, A Wang, W Wang, J Mu… - Journal of …, 2013 - Elsevier
Environmental friendly materials, K 6 SiW 11 O 39 Sn (SiWSn), was synthesized. SiWSn photocatalytic decomposition of CI Reactive Red 24 (RR24) with the UV-lamp (253.7 nm, 20 W), …
Number of citations: 2 www.sciencedirect.com
NMA Ghalwa, AM Saqer, NB Farhat - Journal of Chemical …, 2016 - researchgate.net
… The purpose of this study is to conduct an experimental investigation on the removal of a reactive textile dye and COD CI Reactive Red 24 (RR 24) from the wastewater using the …
Number of citations: 53 www.researchgate.net
GNM ABU, AM Saqer, NB Farhat - 2016 - sid.ir
… The purpose of this study is to conduct an experimental investigation on the removal of a reactive textile dye and COD CI Reactive Red 24 (RR 24) from the wastewater using the …
Number of citations: 7 www.sid.ir
AM Khedr, NA Ghalwa, MF Salem, M Gaber - International Journal of …, 2012 - Elsevier
… Decolonization of CI Reactive Red 24 (RR 24) with initial concentrations ranging from 150 to 2400 mg/L was investigated. Decolonization efficiencies obtained were 98.9% for with …
Number of citations: 10 www.sciencedirect.com
M Karatas, S Dursun, ME Argun - Environmental Progress & …, 2011 - Wiley Online Library
… The azo dye CI Reactive Red 24 was chosen as a refractory model pollutant and obtained from Kucuker Textile Industry, Denizli, Turkey. This dye was particularly selected for this study …
Number of citations: 7 aiche.onlinelibrary.wiley.com
J Wang, X Li, L Wang, X Qin… - Textile Research …, 2022 - journals.sagepub.com
The color of textiles plays a crucial role in meeting humans’ aesthetics needs and pleasure. Nanofiber has potential application prospects in textile and apparel due to its superior …
Number of citations: 2 journals.sagepub.com
RM El-Shishtawy, SH Nassar, NSE Ahmed - Dyes and pigments, 2007 - Elsevier
Modified acrylic fibre was obtained and printed with vinyl sulphone (CI Reactive Blue 238), chlorotriazine (CI Reactive Red 24), α-bromoacrylamide (CI Reactive Red 84), CI Acid Green …
Number of citations: 24 www.sciencedirect.com
M Karatas, S Dursun, ME Argun - African journal of biotechnology, 2009 - ajol.info
… Decolorization of CI Reactive Red 24 having initial concentrations ranging from 147.4 to 2391.5 mg/L after 24 h incubation by mixed anaerobic cultures were investigated (Figure 2). At …
Number of citations: 29 www.ajol.info
W Ma, S Yan, M Meng, S Zhang - Journal of Applied Polymer …, 2014 - Wiley Online Library
… The adsorption of simulated CI Reactive Red 24 and CI Reactive Red 195 wastewater on the cationic cellulose was carried out, and the effects of the adsorbent dose, initial dye …
Number of citations: 17 onlinelibrary.wiley.com

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